Propargyl-PEG3-Tos

Vue d'ensemble

Description

- Le composé contient un groupe alkyne (la partie « O-Propargyl »), qui est essentiel pour les réactions de chimie click. La chimie click permet des réactions chimiques efficaces et spécifiques entre les molécules contenant des groupes azide et alkyne.

- En résumé, Tos-PEG2-O-Propargyl sert de pont entre les ligands PROTAC, facilitant la dégradation des protéines cibles.

Tos-PEG2-O-Propargyl: est un lieur PROTAC à base de PEG. Le terme « PROTAC » signifie chimères de ciblage de la protéolyse, qui sont des molécules conçues pour dégrader sélectivement des protéines cibles spécifiques dans les cellules.

Méthodes De Préparation

Voies de synthèse : Tos-PEG2-O-Propargyl peut être synthétisé en utilisant des méthodes de chimie organique établies. Malheureusement, les voies de synthèse spécifiques ne sont pas facilement disponibles dans la littérature.

Conditions de réaction : La synthèse implique probablement le couplage d'un dérivé de PEG (polyéthylène glycol) protégé par un tosyle avec un composé contenant un alkyne.

Production industrielle : Les informations sur les méthodes de production à l'échelle industrielle sont limitées en raison de son utilisation spécialisée dans la recherche.

Analyse Des Réactions Chimiques

Réactions : Tos-PEG2-O-Propargyl peut participer à des réactions de cycloaddition azide-alkyne catalysées par le cuivre (CuAAc).

Réactifs et conditions courants : Ces réactions nécessitent généralement une molécule contenant un azide (par exemple, des ligands modifiés par un azide) et des catalyseurs au cuivre.

Produits principaux : Le produit principal est le conjugué formé en liant Tos-PEG2-O-Propargyl à une autre molécule (par exemple, un PROTAC ou un médicament).

Applications de la recherche scientifique

Chimie : Tos-PEG2-O-Propargyl joue un rôle crucial dans la conception des PROTAC, permettant la dégradation ciblée des protéines.

Biologie : Les chercheurs l'utilisent pour étudier la fonction des protéines, les voies cellulaires et les interactions protéine-protéine.

Médecine : Les PROTAC, y compris ceux basés sur Tos-PEG2-O-Propargyl, sont prometteurs pour le développement de nouvelles thérapies.

Industrie : Bien qu'il ne soit pas utilisé directement dans la production à grande échelle, la compréhension des PROTAC contribue à la découverte de médicaments.

Mécanisme d'action

- Le mécanisme de Tos-PEG2-O-Propargyl implique la création d'un pont entre le ligand de la ligase E3 ubiquitine (pour la dégradation des protéines) et le ligand de la protéine cible.

- Une fois lié, le PROTAC recrute le système ubiquitine-protéasome, ce qui conduit à la dégradation sélective de la protéine cible.

Applications De Recherche Scientifique

Bioconjugation

Propargyl-PEG3-Tos is extensively used in bioconjugation strategies, allowing researchers to attach various biomolecules such as proteins, peptides, and small molecules. This capability enhances the specificity and efficacy of therapeutic agents while reducing toxicity. The stable triazole linkages formed via click chemistry improve the stability and bioavailability of the resulting conjugates .

Drug Delivery Systems

The hydrophilic nature of the PEG component enhances solubility and biocompatibility, which are crucial for in vivo applications. This compound is integral to developing advanced drug delivery systems, including PEGylated liposomes and nanoparticles. These systems can be tailored with targeting ligands through click chemistry to improve treatment specificity and therapeutic outcomes .

Targeted Protein Degradation

This compound plays a critical role in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. By linking ligands that bind to specific target proteins with those that recruit E3 ubiquitin ligases, PROTACs facilitate the selective removal of disease-causing proteins from cells. This innovative approach holds promise for treating various diseases, including cancer and neurodegenerative disorders .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biomolecules for targeted therapies | Enhanced specificity and reduced toxicity |

| Drug Delivery Systems | Developing PEGylated liposomes and nanoparticles | Improved solubility and targeting |

| Targeted Protein Degradation | Designing PROTACs for selective protein removal | Potentially treats "undruggable" targets |

Case Study 1: Bioconjugation Efficiency

In a study examining the efficiency of this compound in bioconjugation, researchers utilized mass spectrometry to analyze the stability of conjugates formed with various biomolecules. The results indicated that conjugates exhibited significantly enhanced stability compared to unconjugated counterparts, demonstrating the effectiveness of the propargyl moiety in facilitating stable linkages .

Case Study 2: PROTAC Development

A recent investigation into the design of STING-degrading PROTACs employed this compound as a linker to connect E3 ligase recruiters with target proteins. The study highlighted how incorporating this compound improved the cellular uptake and degradation efficiency of target proteins, showcasing its potential in precision medicine .

Mécanisme D'action

- Tos-PEG2-O-Propargyl’s mechanism involves bridging the E3 ubiquitin ligase ligand (for protein degradation) and the target protein ligand.

- Upon binding, the PROTAC recruits the ubiquitin-proteasome system, leading to selective degradation of the target protein.

Comparaison Avec Des Composés Similaires

Unicité : L'unicité de Tos-PEG2-O-Propargyl réside dans sa structure à base de PEG et sa fonctionnalité alkyne.

Composés similaires : Alors que Tos-PEG2-O-Propargyl est spécifique aux PROTAC, d'autres lieurs à base de PEG (par exemple, Propargyl-PEG2-Tos) jouent des rôles similaires

Activité Biologique

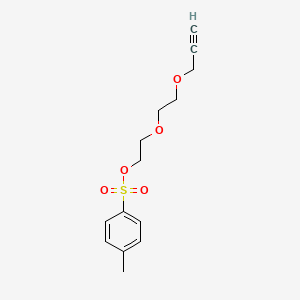

Propargyl-PEG3-Tos is a polyethylene glycol (PEG) derivative characterized by the presence of a tosyl group and a propargyl group. Its unique structure enhances its solubility in aqueous media and facilitates various chemical reactions, particularly through copper-catalyzed azide-alkyne click chemistry. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in the context of targeted protein degradation and bioconjugation.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H18O5S |

| Molecular Weight | 298.4 g/mol |

| Functional Groups | Propargyl, Tosyl |

| Purity | 98% |

| CAS Number | 1119249-30-7 |

| Storage Conditions | -20°C |

The PEG spacer significantly increases the compound's solubility, making it suitable for biological applications where aqueous solubility is crucial .

The biological activity of this compound is primarily attributed to its ability to form stable triazole linkages through click chemistry. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows this compound to conjugate with azide-bearing biomolecules, which is essential in various therapeutic applications, including drug delivery systems and targeted therapy .

Targeted Protein Degradation

Recent studies have highlighted the potential of this compound in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting them to E3 ligases. In this context, this compound serves as a linker connecting the ligand that binds to the target protein and the E3 ligase recruiter. The incorporation of PEG spacers enhances cell permeability and stability, making these compounds more effective in therapeutic settings .

Case Study: STING Degradation

A notable application involves the targeted degradation of Stimulator of Interferon Genes (STING), a protein implicated in autoimmune diseases. Researchers have synthesized STING inhibitors using this compound as a linker, demonstrating its efficacy in promoting STING degradation through PROTAC technology. This approach could potentially mitigate harmful inflammatory responses associated with STING activation .

Bioconjugation

This compound is also utilized in bioconjugation strategies for drug delivery and imaging applications. Its ability to form stable triazole bonds allows for the precise attachment of drugs or imaging agents to biomolecules, enhancing their pharmacokinetic profiles and therapeutic efficacy. The versatility of this compound makes it suitable for various applications in medicinal chemistry and biotechnology .

Research Findings

Several studies have investigated the biological activity and applications of this compound:

- Inhibition Studies : Research has shown that compounds utilizing this compound can inhibit specific biological pathways by targeting key proteins involved in disease mechanisms.

- Cellular Uptake : Studies indicate that PEGylated compounds exhibit improved cellular uptake compared to non-PEGylated counterparts, enhancing their potential as therapeutic agents.

- Stability Assessments : The stability of triazole linkages formed with this compound has been evaluated under physiological conditions, confirming their robustness for use in vivo.

Propriétés

IUPAC Name |

2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLBARIQCXNLPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.